N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride
Description
N-[(1,3-Thiazol-5-yl)methyl]cyclopentanamine hydrochloride is a synthetic organic compound featuring a cyclopentane ring linked via a methylene group to a 1,3-thiazol-5-yl heterocycle, with a hydrochloride salt form. The thiazole ring, containing sulfur and nitrogen, contributes to its electronic and hydrogen-bonding properties, while the cyclopentane moiety provides conformational flexibility.
Properties
CAS No. |
2901101-97-9 |
|---|---|
Molecular Formula |
C9H15ClN2S |
Molecular Weight |
218.75 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2S.ClH/c1-2-4-8(3-1)11-6-9-5-10-7-12-9;/h5,7-8,11H,1-4,6H2;1H |
InChI Key |
FSWXNYRMSNLOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CN=CS2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of thiazole derivatives, including N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride, often employs continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound likely involves:
-
Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis (reaction of α-haloketones with thioamides) .
-
Step 2 : Functionalization at the thiazole C5 position (electrophilic substitution) with a chloromethyl group under mild bromination or alkylation conditions .
-
Step 3 : Nucleophilic substitution of the chloromethyl intermediate with cyclopentanamine, followed by hydrochloride salt formation.
Key Challenges :
-
Steric hindrance from the cyclopentane ring may reduce reaction efficiency during coupling steps.
-
Over-oxidation of the thiazole sulfur atom is a potential side reaction .
Thiazole Ring Reactivity
The 1,3-thiazol-5-yl group exhibits distinct reactivity patterns:
Amine Group Reactivity
The primary amine (cyclopentanamine) and its hydrochloride salt participate in:
Acid-Base Behavior :
-
The hydrochloride salt dissociates in aqueous media, enhancing solubility for biological assays .
-
Freebase form (pH > 10) enables nucleophilic reactions at the amine.
Cyclopentane Ring Modifications
The cyclopentane moiety may undergo:
-
Ring-Opening : Under strong acidic conditions (e.g., HBr/HOAc), forming linear amines.
-
Functionalization : Friedel-Crafts alkylation or radical reactions at the bridgehead C-H bonds .
Steric Considerations :
-
Substituents on the cyclopentane ring influence reaction rates in thiazole-adjacent positions.
Stability and Degradation Pathways
-
Thermal Decomposition : Above 200°C, the hydrochloride salt releases HCl, yielding a freebase thiazole-cyclopentane adduct.
-
Photodegradation : UV exposure induces C-S bond cleavage in the thiazole ring, forming mercaptan byproducts .
Comparative Reactivity Table
| Feature | N-[(1,3-Thiazol-5-yl)methyl]cyclopentanamine | Analogous Compound (Cyclobutane Derivative) |
|---|---|---|
| Amine pKa | ~8.5 (freebase) | ~9.1 (freebase) |
| Thiazole Oxidation Rate | Moderate (t<sub>1/2</sub> = 2 h with mCPBA) | Slow (t<sub>1/2</sub> = 4 h) |
| Solubility in H<sub>2</sub>O | 12 mg/mL (hydrochloride) | 8 mg/mL (hydrochloride) |
Scientific Research Applications
N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mechanism of Action
The mechanism of action of N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and its closest analogs identified in the evidence:
Key Observations :
- Heterocycle Differences : The thiazole’s sulfur atom may improve lipid solubility compared to the oxadiazole’s oxygen, which could influence membrane permeability .
- Salt Forms : The dihydrochloride salt of the cyclopropane analog may enhance aqueous solubility, though its discontinued status limits practical applications .
Pharmacological and Functional Comparisons
MPEP (2-Methyl-6-(phenylethynyl)pyridine)
Though structurally distinct (pyridine core vs. thiazole), MPEP is a potent metabotropic glutamate receptor 5 (mGlu5) antagonist with demonstrated anxiolytic effects in rodents . If the target compound shares receptor targets, key contrasts include:
- Side Effects : MPEP shows minimal sedation or psychotomimetic effects at therapeutic doses, a benchmark for CNS-targeted analogs .
Pyrazole Derivatives ()
These derivatives exhibit melting points of 123–183°C and yields of 60–71%, suggesting that the target compound’s synthesis (if similar) may require optimization for industrial scalability .
Biological Activity
N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound features a cyclopentanamine structure linked to a thiazole moiety. The synthesis of thiazole derivatives has been widely explored, often yielding compounds with diverse biological activities. The thiazole ring is known for its role in medicinal chemistry, serving as a scaffold for various drug candidates.
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that thiazole compounds exhibit structure-dependent antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | E. faecium | 16 µg/mL |
| 7 | Methicillin-resistant S. aureus | 8 µg/mL |
| 9f | Drug-resistant Candida | 32 µg/mL |
These findings highlight the potential of thiazole derivatives in combating antibiotic resistance.
Anticancer Activity
The anticancer properties of this compound have also been investigated. Studies have reported that thiazole-containing compounds can induce apoptosis in various cancer cell lines. For example, compounds similar to N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine have been shown to enhance caspase activity in breast cancer cells (MDA-MB-231), indicating their potential as anticancer agents .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Effect on Caspase Activity |
|---|---|---|
| 7d | MDA-MB-231 | Increased by 1.33 times at 10 µM |
| 10c | HepG2 | Induced apoptosis at 2.5 µM |
Case Studies
A notable study explored the synthesis and evaluation of a series of thiazole derivatives including this compound. The results indicated that these compounds exhibited both antibacterial and anticancer properties, with specific modifications to the thiazole ring enhancing their efficacy .
Another investigation focused on the interaction of thiazole derivatives with P-glycoprotein (P-gp), a critical factor in drug resistance mechanisms. Compounds were found to stimulate ATPase activity in P-gp, suggesting their potential to reverse drug resistance in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
